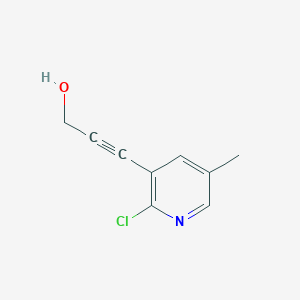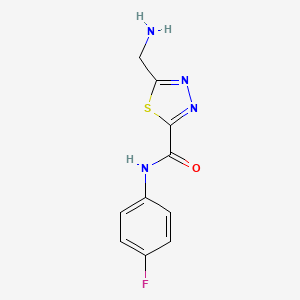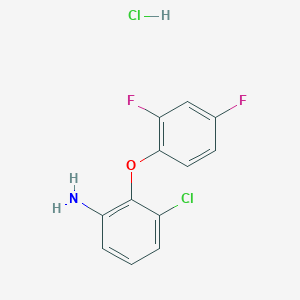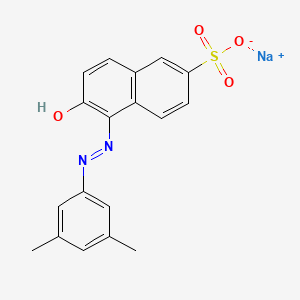
Brilliant Orange H
Descripción general
Descripción
Brilliant Orange H is a chemical compound with the molecular formula C18H15N2NaO4S . It has a molecular weight of 378.4 g/mol . The compound is also known by other names such as Acid Orange 17 and BRILLIANTORANGEH .
Molecular Structure Analysis
The InChI string for Brilliant Orange H is InChI=1S/C18H16N2O4S.Na/c1-11-7-12(2)9-14(8-11)19-20-18-16-5-4-15(25(22,23)24)10-13(16)3-6-17(18)21;/h3-10,21H,1-2H3,(H,22,23,24);/q;+1/p-1 . The Canonical SMILES is CC1=CC(=CC(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)C.[Na+] .
Physical And Chemical Properties Analysis
Brilliant Orange H has a molecular weight of 378.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of Brilliant Orange H are both 378.06502242 g/mol . The topological polar surface area is 111 Ų . The compound has a heavy atom count of 26 .
Aplicaciones Científicas De Investigación
Photocatalytic Degradation in Wastewater Treatment
Brilliant Orange H (BO) is actively researched in the context of photocatalytic degradation, a significant process in wastewater treatment. Studies have explored the effectiveness of various methods, such as the advanced oxidation process using hydrogen peroxide and UV light, for the degradation of BO in aqueous solutions. This research is pivotal in addressing the challenge of removing recalcitrant compounds, like reactive dyes, from wastewater (Islam & Islam, 2011). Similarly, the use of iron-pillared montmorillonite in photocatalytic degradation under visible light irradiation has shown promising results in decolorizing reactive brilliant orange, demonstrating its applicability in wastewater treatment processes (Ning, 2009).
Biosorption for Dye Removal
Research has also focused on the biosorption capacity of various materials for the removal of dyes, including Brilliant Orange H, from water. For instance, Pinus roxburghii leaves have been studied for their efficiency in eliminating brilliant green and acid orange 74 dyes from aqueous solutions, providing an environmentally friendly and cost-effective method for dye removal (Rehman, Muhammad, & Arshad, 2019). Additionally, sunflower husk has been evaluated as an adsorbent for cationic and anionic dyes, including brilliant orange, showcasing its potential as a natural solution for dye pollution in water bodies (Jaber & Jabbar, 2021).
Surface-Enhanced Raman Scattering (SERS) for Food Safety
The application of SERS in detecting synthetic pigments, such as Brilliant Orange, in food products is an emerging area of research. This technique offers sensitive, fast, and nondestructive detection capabilities, crucial for ensuring food safety against illegal pigment addition. Studies have used core-shell nanomaterials to enhance the SERS effect, proving effective in identifying pigments in various food samples (Xie et al., 2019).
Electrocoagulation for Dye Removal from Wastewater
Research into the electrocoagulation process for treating wastewater containing Brilliant Orange H2R and other dyes has shown significant potential. This method involves using iron as a sacrificial anode and has demonstrated effective removal of Brilliant Orange from wastewater, suggesting its viability for industrial wastewater treatment applications (Akter, Simol, & Salahuddin, 2016).
Safety And Hazards
When handling Brilliant Orange H, suitable protective clothing and gloves should be worn to avoid contact with the skin . Dust formation should be avoided and local regulations for disposal should be complied with . If the product enters sewers or public waters, authorities should be notified . Firefighting water contaminated with this product should be prevented from entering the environment .
Propiedades
IUPAC Name |
sodium;5-[(3,5-dimethylphenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S.Na/c1-11-7-12(2)9-14(8-11)19-20-18-16-5-4-15(25(22,23)24)10-13(16)3-6-17(18)21;/h3-10,21H,1-2H3,(H,22,23,24);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNPMIVHCISUCN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N2NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Brilliant Orange H | |
CAS RN |
52749-23-2 | |
| Record name | 2-Naphthalenesulfonic acid, 5-[2-(dimethylphenyl)diazenyl]-6-hydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 5-[(dimethylphenyl)azo]-6-hydroxynaphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



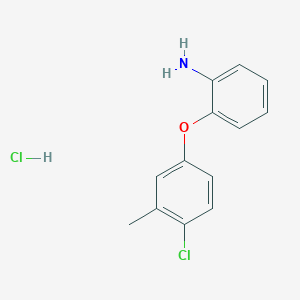
![3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1451092.png)
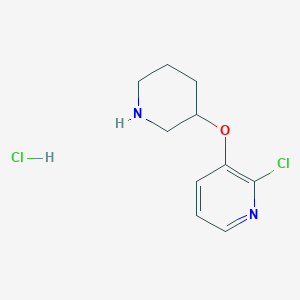
![N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B1451095.png)
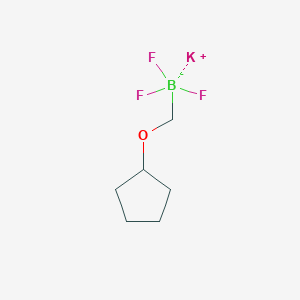
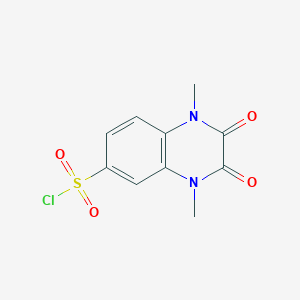
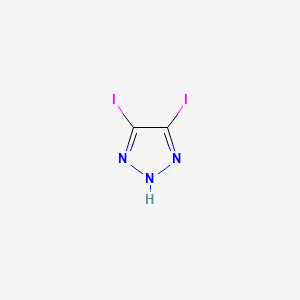

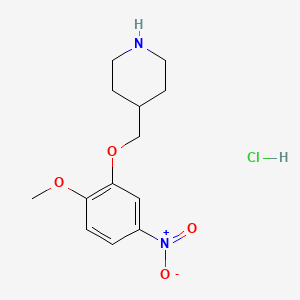

![(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride](/img/structure/B1451105.png)
